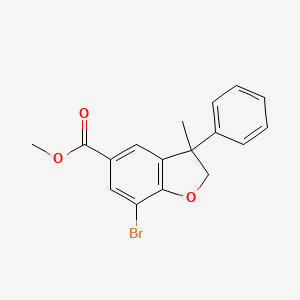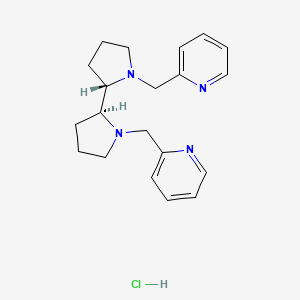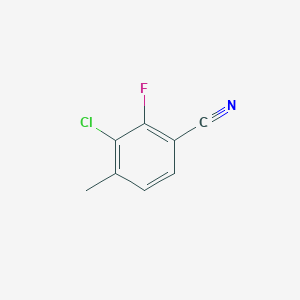![molecular formula C7H3BrFNOS B14894962 2-Bromo-4-fluorothieno[2,3-c]pyridin-7(6H)-one](/img/structure/B14894962.png)
2-Bromo-4-fluorothieno[2,3-c]pyridin-7(6H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-4-fluorothieno[2,3-c]pyridin-7(6H)-one is a heterocyclic compound that contains both bromine and fluorine atoms. It is part of the thienopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-fluorothieno[2,3-c]pyridin-7(6H)-one typically involves the bromination and fluorination of thienopyridine derivatives. One common method includes the use of bromine and fluorine sources under controlled conditions to achieve selective halogenation. The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and catalysts such as iron or copper salts to facilitate the halogenation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.
化学反応の分析
Types of Reactions
2-Bromo-4-fluorothieno[2,3-c]pyridin-7(6H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride in solvents like dichloromethane are employed.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted thienopyridine derivatives, while oxidation and reduction can yield different oxidized or reduced forms of the compound.
科学的研究の応用
2-Bromo-4-fluorothieno[2,3-c]pyridin-7(6H)-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 2-Bromo-4-fluorothieno[2,3-c]pyridin-7(6H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties.
類似化合物との比較
Similar Compounds
2-Bromo-4-fluoropyridine: A related compound with similar halogenation but different structural framework.
2-Bromo-6-fluoropyridine: Another similar compound with bromine and fluorine atoms at different positions.
2-Bromo-5-fluoropyridine: A compound with bromine and fluorine atoms at the 2 and 5 positions, respectively.
Uniqueness
2-Bromo-4-fluorothieno[2,3-c]pyridin-7(6H)-one is unique due to its specific thienopyridine structure, which imparts distinct chemical and biological properties. Its combination of bromine and fluorine atoms at specific positions enhances its reactivity and potential as a versatile building block in synthetic chemistry and drug development.
特性
分子式 |
C7H3BrFNOS |
|---|---|
分子量 |
248.07 g/mol |
IUPAC名 |
2-bromo-4-fluoro-6H-thieno[2,3-c]pyridin-7-one |
InChI |
InChI=1S/C7H3BrFNOS/c8-5-1-3-4(9)2-10-7(11)6(3)12-5/h1-2H,(H,10,11) |
InChIキー |
SJGOIFYMYYUOCR-UHFFFAOYSA-N |
正規SMILES |
C1=C(SC2=C1C(=CNC2=O)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


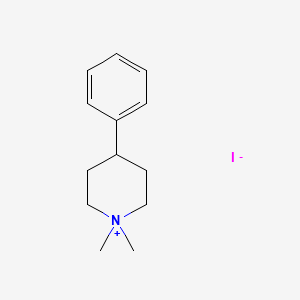

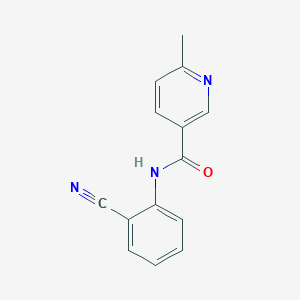
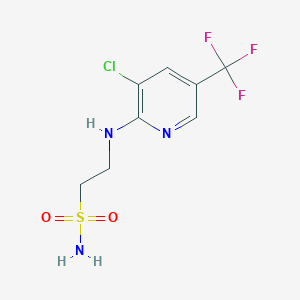
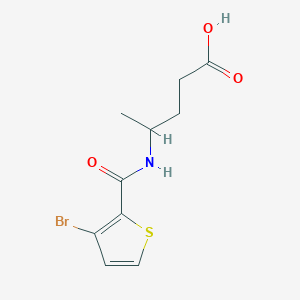
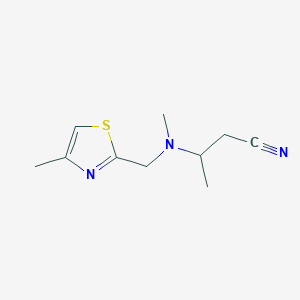
![7,7-Difluoro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B14894898.png)

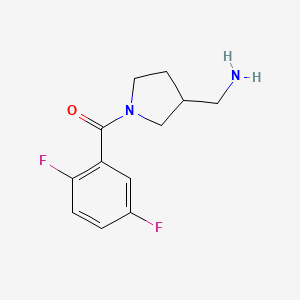
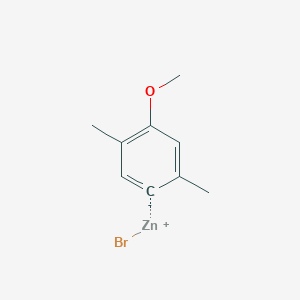
![7,7-Dimethyl-2,6,7,8-tetrahydro-1H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B14894927.png)
